2(E)-Nonenedioic acid

Pharmaceutical Analysis Impurity Profiling Chiral & Isomer Separation

As a geometrically specific (E)-isomer reference standard (CAS 72461-80-4), this compound is indispensable for ANDA analytical method development, validation, and routine QC of Azelaic Acid API. Using an isomeric mixture or the incorrect (Z)-isomer (CAS 104360-82-9) compromises impurity quantification and regulatory compliance, potentially delaying drug approval. Procure with complete characterization data and optional traceability to USP/EP standards for defensible quality data.

Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21
CAS No. 72461-80-4
Cat. No. B1148306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(E)-Nonenedioic acid
CAS72461-80-4
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.21
Structural Identifiers
SMILESC(CCC=CC(=O)O)CCC(=O)O
InChIInChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (E)-non-2-enedioic Acid (CAS 72461-80-4): Procurement and Application Overview


(E)-non-2-enedioic acid, also known as trans-2-nonenedioic acid, is a medium-chain, unsaturated dicarboxylic acid with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol [1]. It is characterized by a trans double bond between the second and third carbon atoms, which confers specific reactivity and biological interactions . This compound is a key impurity and reference standard for the pharmaceutical ingredient Azelaic Acid, playing a critical role in analytical method development and quality control within drug manufacturing [2].

Why Generic Substitution Fails for (E)-non-2-enedioic Acid (CAS 72461-80-4) in Regulated Analytical Workflows


The procurement of a generic '2-nonenedioic acid' or a mixture of isomers is insufficient for critical analytical applications in the pharmaceutical industry. Regulatory guidelines for drug quality control demand the use of fully characterized, geometrically specific reference standards for accurate impurity profiling and method validation [1]. The (E)-isomer is a specific, known impurity of the active pharmaceutical ingredient (API) Azelaic Acid, and using an isomeric mixture or the incorrect (Z)-isomer (CAS 104360-82-9) can lead to erroneous quantification, failed method validation, and non-compliance with pharmacopeial standards (USP/EP) . This specificity is not a matter of simple chemical equivalence but a regulatory and analytical necessity, directly impacting the reliability of quality control data for drug submissions like Abbreviated New Drug Applications (ANDA) .

Quantitative Differentiation Guide: (E)-non-2-enedioic Acid (CAS 72461-80-4) vs. Closest Analogs


Geometric Purity: A Definitive Distinction from the (Z)-Isomer for Regulatory Compliance

(E)-non-2-enedioic acid is a distinct geometric isomer, and its differentiation from the (Z)-isomer (CAS 104360-82-9) is critical. While both are impurities of Azelaic Acid, they are chemically distinct and cannot be used interchangeably as reference standards. Suppliers of the (E)-isomer explicitly state it is a 'fully characterized chemical compound used as a reference standard of API Azelaic Acid' and is 'compliant with regulatory guidelines', offering traceability to USP or EP standards . In contrast, the (Z)-isomer is also sold as an impurity standard, but its analytical and regulatory use-case is separate, highlighting the non-fungibility of these compounds in validated methods .

Pharmaceutical Analysis Impurity Profiling Chiral & Isomer Separation

Physicochemical Properties vs. Saturated Analog Azelaic Acid

The presence of a trans double bond in (E)-non-2-enedioic acid differentiates its physicochemical properties from its saturated counterpart, Azelaic acid (nonanedioic acid). This unsaturation alters the molecule's hydrophobicity, conformational flexibility, and potential for intermolecular interactions. While Azelaic acid is known for its anti-acne properties , (E)-non-2-enedioic acid's role is primarily as an analytical tool, not a therapeutic agent. Its distinct properties are crucial for the development of selective analytical methods, such as HPLC, where its retention time and detection characteristics will differ from both Azelaic acid and other impurities [1].

Medicinal Chemistry Physicochemical Characterization Drug Discovery

Commercial Availability and Intended Use as a High-Purity Analytical Standard

The commercial offering of (E)-non-2-enedioic acid is specifically tailored for analytical and regulatory applications, unlike general chemical reagents. Suppliers market this compound with a focus on high purity (e.g., >98% ) and comprehensive characterization data packages (e.g., NMR, HPLC, MS) that are essential for its use as a reference standard . This is in stark contrast to generic '2-nonenedioic acid' or isomeric mixtures, which may not meet the rigorous documentation and purity requirements for pharmaceutical quality control. The availability of traceability to pharmacopeial standards (USP/EP) is a key differentiator, providing a direct chain of custody for analytical measurements .

Analytical Chemistry Reference Standards Quality Control

Optimal Use Cases for Procuring (E)-non-2-enedioic Acid (CAS 72461-80-4) in Scientific and Industrial Settings


Analytical Method Development and Validation (AMV) for Azelaic Acid Drug Products

In this scenario, (E)-non-2-enedioic acid is procured as a primary reference standard to develop and validate high-performance liquid chromatography (HPLC) or other analytical methods for detecting and quantifying impurities in Azelaic Acid Active Pharmaceutical Ingredient (API) and finished drug products [1]. Its specific geometric identity and known physicochemical properties, distinct from Azelaic acid , are essential for establishing system suitability, specificity, linearity, accuracy, and precision as required by regulatory bodies like the FDA for Abbreviated New Drug Applications (ANDA) [1].

Quality Control (QC) Batch Release and Stability Testing

Once an analytical method is validated, (E)-non-2-enedioic acid serves as a quantitative reference standard in routine QC laboratories. It is used to generate calibration curves and as a system suitability check to ensure each analytical run for batch release or stability testing of Azelaic acid products meets predefined acceptance criteria [1]. This ensures that commercial batches do not exceed specified impurity limits, safeguarding patient safety and maintaining compliance with pharmacopeial monographs .

Reference Standard for Pharmacopeial Traceability

For laboratories requiring the highest level of measurement confidence, (E)-non-2-enedioic acid can be procured from vendors who offer an unbroken chain of traceability to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) . This is a critical application in a regulated environment, as it directly supports the defensibility of analytical data submitted to global health authorities, reducing the risk of citations for data integrity issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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